2-Bromo-4-trifluoromethylbenzenethiol
Overview
Description
2-Bromo-4-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H4BrF3S. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-trifluoromethylbenzenethiol typically involves the introduction of bromine and trifluoromethyl groups onto a benzene ring, followed by the addition of a thiol group. One common method involves the bromination of 4-trifluoromethylbenzenethiol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as carbon disulfide or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiolation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or trifluoromethyl groups
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
Substitution: Products include various substituted benzenethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include dehalogenated or defluorinated benzenethiols
Scientific Research Applications
2-Bromo-4-trifluoromethylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-trifluoromethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzenethiol
- 2-Bromo-4-chlorobenzenethiol
- 2-Bromo-4-methylbenzenethiol
Uniqueness
2-Bromo-4-trifluoromethylbenzenethiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Biological Activity
Overview
2-Bromo-4-trifluoromethylbenzenethiol (C₇H₄BrF₃S) is an organosulfur compound notable for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The compound is characterized by its ability to undergo several chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or alkoxides under suitable conditions.
- Oxidation Reactions : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction Reactions : The compound can be reduced to remove the bromine or trifluoromethyl groups.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This dual functionality makes it a candidate for further research in biochemical applications.
Anticancer Activity
Recent investigations into related compounds have highlighted their ability to inhibit cancer cell growth while sparing non-tumorigenic cells. For example, certain thioether derivatives have shown selective growth inhibition of cancer cells at concentrations as low as 10 µM. This selectivity is critical for developing targeted cancer therapies that minimize damage to healthy tissues . While specific studies on this compound's anticancer effects are sparse, the presence of the thiol group suggests it may similarly interact with key signaling pathways involved in tumor progression.
Case Studies and Research Findings
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJPCSVDHUDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679234 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59594-65-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59594-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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